molecular formula C14H33Si2 B14305608 CID 14172749

CID 14172749

Cat. No.: B14305608
M. Wt: 257.58 g/mol
InChI Key: FZRSRLRCMGNAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of tyramine, which is a naturally occurring monoamine compound and trace amine derived from the amino acid tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyltyramine typically involves the acetylation of tyramine. One common method is to react tyramine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield N-acetyltyramine.

Industrial Production Methods

While specific industrial production methods for N-acetyltyramine are not well-documented, the general approach would involve large-scale acetylation reactions using tyramine and acetic anhydride. The process would be optimized for yield and purity, potentially involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-acetyltyramine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to tyramine or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (for halogenation) or alkyl halides (for alkylation) are commonly used.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Tyramine or other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-acetyltyramine has several applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its role in neurotransmission and its effects on biological systems.

    Medicine: Investigated for potential therapeutic effects, particularly in relation to its parent compound, tyramine.

Mechanism of Action

The mechanism of action of N-acetyltyramine involves its interaction with various molecular targets and pathways. As a derivative of tyramine, it can influence neurotransmitter systems by acting on trace amine-associated receptors (TAARs). These receptors are involved in modulating neurotransmitter release and uptake, which can affect various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Tyramine: The parent compound of N-acetyltyramine, involved in neurotransmission.

    N-methyltyramine: Another derivative of tyramine with similar biological activities.

    Octopamine: A related compound that also acts on TAARs and has similar physiological effects.

Uniqueness

N-acetyltyramine is unique due to its acetyl group, which can influence its biological activity and pharmacokinetics. This modification can affect its interaction with receptors and enzymes, potentially leading to different therapeutic effects compared to its parent compound and other derivatives.

Properties

Molecular Formula

C14H33Si2

Molecular Weight

257.58 g/mol

InChI

InChI=1S/C14H33Si2/c1-10-16(11-2,12-3)15(13(4,5)6)14(7,8)9/h10-12H2,1-9H3

InChI Key

FZRSRLRCMGNAAB-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)[Si](C(C)(C)C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.